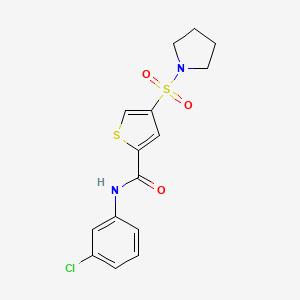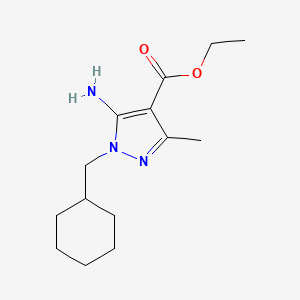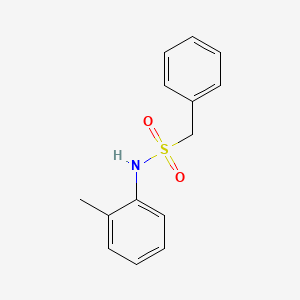![molecular formula C19H21NO5 B5561628 N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)
N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide, also known as DUOC-01, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DUOC-01 is a spirocyclic compound that belongs to the chromene family and has a unique chemical structure that makes it an attractive candidate for drug development.
Aplicaciones Científicas De Investigación
Electrochemistry
- Electrochemical Behavior: The electrochemistry of related compounds, such as 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, has been studied in non-aqueous media. Research by Abou-Elenien et al. (1991) delved into their redox behavior, revealing key products of electrolytic oxidation and reduction processes. This research offers insight into the electrochemical properties of similar spiro compounds (Abou-Elenien et al., 1991).
Synthesis and Applications in Organic Chemistry
- Organic Synthesis: Research by Leisvuori et al. (2008) on the synthesis of base-sensitive oligonucleotides using 1,6-Dioxaspiro[4,4]nonane-2,7-dione demonstrates the utility of spiro compounds in complex organic syntheses. This includes their reaction with alcohols and subsequent applications in anchoring to aminoalkylated resins, highlighting their versatility in organic chemistry (Leisvuori et al., 2008).
Biological and Pharmacological Research
Pheromone Biosynthesis
Fletcher et al. (2002) investigated the biosynthesis of 1,7-dioxaspiro[5.5]undecane in the olive fruit fly. Their research demonstrates the complexity of monooxygenase-mediated processes in assembling such compounds and their role in biological systems (Fletcher et al., 2002).
Antimicrobial Agents
A study by Azab et al. (2017) on Chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐Heterocycles revealed their potential as antimicrobial agents. This research underscores the pharmacological relevance of such spiro compounds in developing new treatments (Azab et al., 2017).
Alzheimer's Disease Treatment
Research by Fernández-Bachiller et al. (2012) on tacrine-4-oxo-4H-chromene hybrids illustrates the therapeutic potential of these compounds in treating Alzheimer’s Disease. Their study highlights the multifunctional properties of these hybrids, such as inhibiting cholinesterases and possessing antioxidant properties (Fernández-Bachiller et al., 2012).
HIV-1 Integrase Inhibition
Shults et al. (2007) synthesized spiroundecane(ene) derivatives and evaluated their ability to inhibit HIV-1 integrase. Their findings offer a new perspective on the design of therapeutic agents based on this chemotype for HIV treatment (Shults et al., 2007).
Propiedades
IUPAC Name |
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c21-15-11-17(25-16-4-2-1-3-14(15)16)18(22)20-13-5-8-24-19(12-13)6-9-23-10-7-19/h1-4,11,13H,5-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDLZBNTARYGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)

![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)
![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)
![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)



![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)